

An In-depth Technical Guide to Hydroxy-PEG2-CH2COONa: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxy-PEG2-CH2COONa

Cat. No.: B15543934

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for **Hydroxy-PEG2-CH2COONa**, a bifunctional molecule increasingly utilized in advanced drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

Hydroxy-PEG2-CH2COONa, a hydrophilic molecule, possesses a terminal hydroxyl group and a sodium carboxylate, making it a valuable building block for bioconjugation and drug delivery applications.^{[1][2]} Its structure facilitates increased solubility of conjugated molecules in aqueous media.^{[1][2]}

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate.^[3]

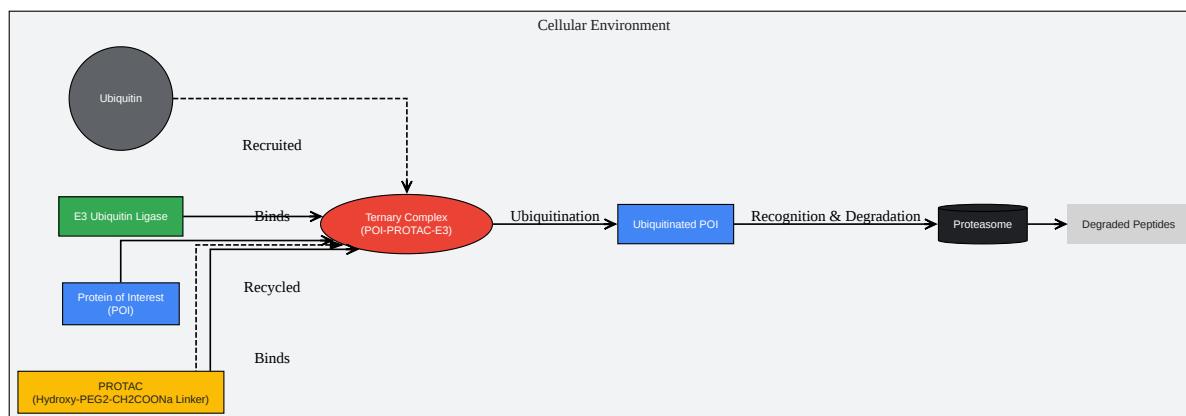
Synonyms: HO-PEG2-CH2COONa, 42588-76-1^[3]

Physicochemical Data

A summary of the key physicochemical properties of **Hydroxy-PEG2-CH2COONa** is presented in the table below. It is important to note that while some properties are calculated, specific

experimental data for pKa and aqueous solubility are not readily available in public literature.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NaO ₅	PubChem[3]
Molecular Weight	186.14 g/mol	PubChem[3]
Exact Mass	186.05041773 Da	PubChem[3]
Topological Polar Surface Area (TPSA)	78.8 Å ²	PubChem[3]
Hydrogen Bond Donor Count	1	ChemScene[4]
Hydrogen Bond Acceptor Count	5	ChemScene[4]
Rotatable Bond Count	7	ChemScene[4]
LogP (calculated)	-1.3614	ChemScene[4]
pKa	Not Experimentally Determined	N/A
Aqueous Solubility	Not Experimentally Determined	N/A


Stability and Storage

The sodium salt form of **Hydroxy-PEG2-CH₂COONa** is noted to be stable for storage and shipping.[1] In contrast, its free acid form is unstable due to the potential for intramolecular reaction between the hydroxyl and carboxylic acid groups, leading to polymerization.[1] For long-term storage, a temperature of -20°C is recommended.[1]

Role in PROTAC Technology

Hydroxy-PEG2-CH₂COONa is widely employed as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7][8][9] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and spatial orientation between the POI and the E3 ligase, which is crucial for the

formation of a stable ternary complex.[7][8] The polyethylene glycol (PEG) component of the linker enhances the molecule's solubility and can influence its pharmacokinetic properties.[7]

[Click to download full resolution via product page](#)

PROTAC Mechanism of Action

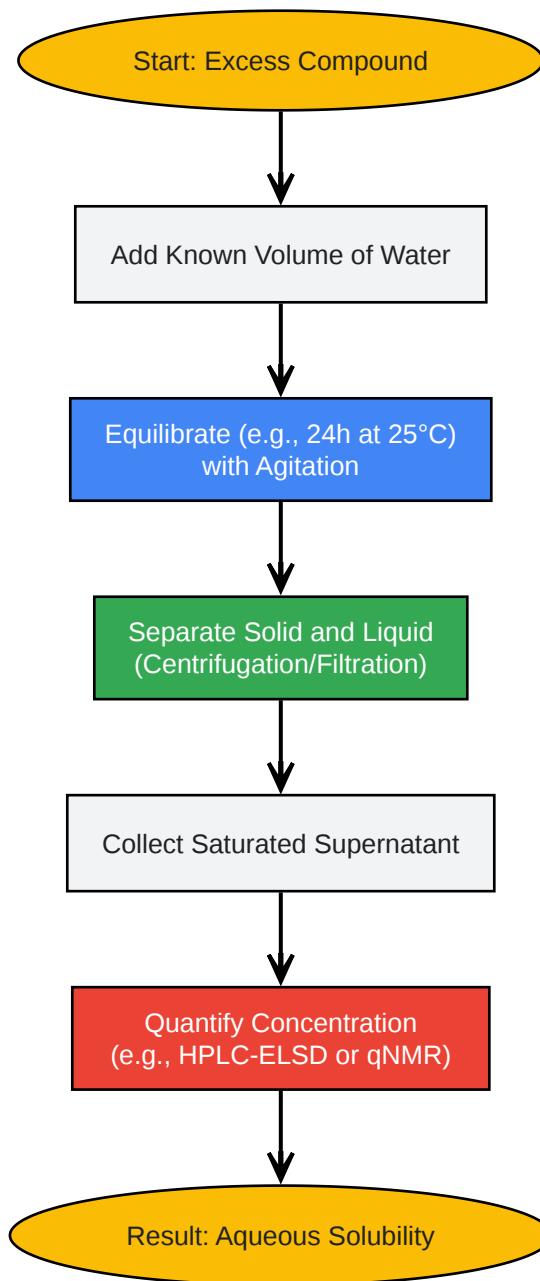
Experimental Protocols

Due to the lack of specific published experimental data for certain properties of **Hydroxy-PEG2-CH2COONa**, the following section outlines generalized protocols that can be adapted by researchers to determine these key parameters.

Determination of pKa via Potentiometric Titration

The pKa of the carboxylic acid in the parent compound, 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid, can be determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.

Methodology:


- Preparation of Solutions:
 - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - Accurately weigh and dissolve a sample of 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid in deionized water to a known concentration (e.g., 0.01 M).
- Titration:
 - Calibrate a pH meter using standard buffer solutions.
 - Place the solution of the acid in a beaker with a magnetic stirrer and immerse the pH electrode.
 - Add the strong base titrant in small, precise increments.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the measured pH versus the volume of titrant added.
 - The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

Aqueous Solubility Assay

The aqueous solubility of **Hydroxy-PEG2-CH₂COONa** can be determined using a shake-flask method followed by quantification with a suitable analytical technique.

Methodology:

- Sample Preparation:
 - Add an excess amount of **Hydroxy-PEG2-CH₂COONa** to a known volume of purified water in a sealed container.
- Equilibration:
 - Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation:
 - Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
- Quantification:
 - Analyze the concentration of the dissolved compound in the clear supernatant. As the molecule lacks a strong chromophore, direct UV-Vis spectrophotometry may not be suitable. Alternative methods could include:
 - High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a universal detection method suitable for non-volatile compounds without a UV chromophore.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration by integrating the signal of a characteristic proton against a known concentration of an internal standard.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxy-PEG2-CH₂CO₂H, sodium salt, 51951-04-03 | BroadPharm [broadpharm.com]
- 2. Hydroxy-PEG2-CH₂CO₂H, sodium salt - CD Bioparticles [cd-bioparticles.net]
- 3. Hydroxy-PEG2-CH₂COONa | C₆H₁₁NaO₅ | CID 146026251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. biorbyt.com [biorbyt.com]
- 6. researchgate.net [researchgate.net]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. chempep.com [chempep.com]
- 9. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hydroxy-PEG2-CH₂COONa: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543934#hydroxy-peg2-ch2coona-chemical-properties-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com